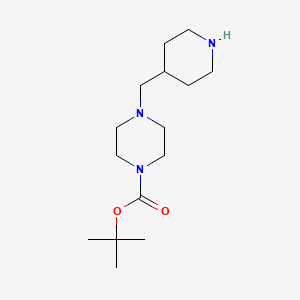

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate (CAS: 205059-24-1) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a piperidin-4-ylmethyl substituent at the 4-position. Its molecular formula is C₁₄H₂₇N₃O₂, with a molecular weight of 269.38 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing targeted protein degraders, such as androgen receptor inhibitors . The Boc group enhances solubility and stability during synthetic processes, while the piperidinylmethyl moiety provides a secondary amine upon deprotection, enabling further functionalization.

Properties

IUPAC Name |

tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h13,16H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPAAJAFRFIUEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211568-27-2 | |

| Record name | tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert gas conditions to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate exhibits promising pharmacological properties:

- Neuropharmacological Effects : The compound has been studied for its potential use in treating conditions such as schizophrenia and anxiety disorders. Its structure allows it to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders .

- Antiviral Properties : Preliminary studies have suggested that derivatives of this compound may possess antiviral activity. Specific modifications to the piperazine ring have been shown to enhance efficacy against certain viral infections, indicating a potential pathway for developing antiviral therapeutics .

- Antitumor Activity : Some derivatives synthesized from this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting that it may be explored further as an anticancer agent. The mechanism often involves the induction of apoptosis in tumor cells .

Applications in Pharmaceuticals

The versatility of this compound makes it a valuable building block in pharmaceutical chemistry:

- Drug Development : It is utilized in the development of new drugs targeting central nervous system disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in psychopharmacology .

- Lead Compound for Derivatives : The compound serves as a lead structure for synthesizing various analogs with improved potency and selectivity for specific biological targets. Modifications can lead to compounds that are more effective or have fewer side effects compared to existing medications .

Case Study 1: Schizophrenia Treatment

A study investigated the effects of a derivative of this compound on animal models exhibiting symptoms similar to schizophrenia. The results indicated a significant reduction in hyperactivity and improvement in cognitive function, suggesting potential therapeutic benefits for patients with schizophrenia .

Case Study 2: Antiviral Activity Against Hepatitis B Virus

Research exploring the antiviral properties of piperazine derivatives showed that certain modifications to this compound enhanced its ability to inhibit Hepatitis B virus replication in vitro. The study highlighted the compound's potential as a starting point for developing new antiviral agents .

Mechanism of Action

The mechanism of action of tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein within the cell .

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate are best contextualized by comparing it with analogs. Below is a detailed analysis of key derivatives, highlighting differences in substituents, physicochemical properties, and applications.

Structural and Functional Differences

Table 1: Comparative Analysis of Piperazine-1-carboxylate Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Stability :

- The target compound’s piperidinylmethyl group offers a secondary amine upon Boc deprotection, enabling covalent conjugation in proteolysis-targeting chimeras (PROTACs) . In contrast, acylated derivatives (Analog 1) exhibit reduced nucleophilicity due to electron-withdrawing ester groups .

- Compounds with trifluoromethyl groups (Analog 4) demonstrate enhanced metabolic stability and lipophilicity compared to the target compound’s aliphatic piperidine chain .

Biological Activity: The target compound is a precursor to androgen receptor degraders, while sulfonamide-based analogs (Analog 5) are intermediates for Bruton’s tyrosine kinase inhibitors . Oxazolidinone-containing derivatives (e.g., ’s 1a/1b) exhibit instability in gastric fluid, limiting their oral bioavailability compared to the Boc-protected target compound .

Synthetic Accessibility :

- The target compound is synthesized via nucleophilic aromatic substitution under mild conditions (100°C, DMSO) , whereas pyridine-based analogs (Analog 2) require palladium-catalyzed cross-coupling .

- Copper-catalyzed amination (e.g., ) offers cost-effective routes for nitroaromatic derivatives but involves multi-step protocols .

Biological Activity

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate, also known by its CAS number 159635-49-1, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₉N₃O₂

- Molecular Weight : 283.4097 g/mol

- CAS Number : 159635-49-1

The compound features a piperidine ring, which is known for its role in various biological activities, particularly in the development of psychoactive drugs and treatments for neurological disorders.

This compound exhibits several biological activities that are primarily mediated through its interaction with various receptors and enzymes:

- Receptor Modulation : The compound has been shown to act as a modulator of neurotransmitter receptors, particularly those involved in the endocannabinoid system.

- Enzyme Inhibition : It demonstrates inhibitory effects on certain enzymes, which may be beneficial in treating conditions like cancer and neurodegenerative diseases.

Pharmacological Studies

Numerous studies have investigated the pharmacological effects of this compound:

Study 1: Cancer Cell Line Inhibition

A study focused on the structural optimization of piperidine derivatives found that modifications to the piperidine ring enhanced their potency as MAGL inhibitors. The most potent compound displayed an IC50 value of 0.078 µM against isolated MAGL, indicating a strong potential for therapeutic use in cancer treatment .

Study 2: Neuroprotective Effects

Research into related compounds has suggested neuroprotective properties linked to the modulation of neurotransmitter systems. For example, compounds targeting the endocannabinoid system have been associated with reduced neuroinflammation and improved cognitive function in preclinical models .

Toxicological Profile

The safety profile of this compound indicates potential toxicity:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H312) . Proper handling precautions are advised during laboratory use.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | C₁₅H₂₉N₃O₂ | TBD | Antiproliferative |

| Benzoylpiperidine | C₁₄H₁₈N₂O | 0.078 | MAGL Inhibitor |

| Piperazine Derivative A | C₁₂H₁₈N₂O | 19.9 - 75.3 | Cancer Cell Inhibition |

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including alkylation or coupling of piperazine derivatives. For example, analogous compounds are synthesized via nucleophilic substitution using tert-butyl-protected piperazine and halogenated intermediates under basic conditions (e.g., triethylamine in dichloromethane) . Optimization focuses on controlling temperature (0–25°C), solvent polarity, and stoichiometry to minimize side reactions. Reaction progress is monitored via TLC or HPLC, with purification achieved through column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperazine/piperidinyl protons between 2.5–3.5 ppm) .

- HPLC with UV detection ensures purity (>95%), while mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]+ ~353.4 g/mol for analogs) .

- X-ray crystallography (using SHELX software) resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What are the common chemical transformations of this compound in medicinal chemistry?

The tert-butyl carbamate group is deprotected under acidic conditions (e.g., TFA in DCM) to yield a free piperazine intermediate for further functionalization. The piperidinylmethyl moiety can undergo reductive amination or cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce pharmacophores . Oxidation of the piperidine ring or alkylation of the piperazine nitrogen are also explored .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity across different methodologies?

Discrepancies often arise from variations in reagent quality (e.g., anhydrous vs. hydrated solvents) or purification techniques. For example, automated flash chromatography (5–15% EtOAc/hexanes) improves purity compared to manual methods . Statistical tools like Design of Experiments (DoE) optimize parameters (e.g., catalyst loading, reaction time) to enhance reproducibility . Cross-validation using multiple analytical methods (e.g., NMR + HPLC) ensures data reliability .

Q. What strategies are employed to study the stereochemical implications of the piperidin-4-ylmethyl group in biological systems?

- Chiral HPLC separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

- Molecular docking (e.g., AutoDock Vina) models interactions with chiral binding pockets in enzymes/receptors, such as dopamine D2 or serotonin receptors .

- Dynamic kinetic resolution during synthesis can bias stereochemistry using chiral catalysts (e.g., Pd/Cu synergism in asymmetric hydroarylation) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- QSAR models correlate substituent effects (e.g., logP, polar surface area) with bioavailability. For example, introducing pyridinyl groups (electron-deficient aromatics) enhances blood-brain barrier penetration .

- MD simulations predict metabolic stability by analyzing susceptibility to CYP450 oxidation at the piperidine methyl group .

- ADMET prediction tools (e.g., SwissADME) prioritize derivatives with optimal solubility (cLogP <3) and low toxicity (AMES test) .

Q. What experimental approaches validate target engagement in cellular assays?

- Radioligand binding assays (e.g., ³H-spiperone for dopamine receptors) quantify affinity (Kd) and selectivity .

- BRET/FRET-based biosensors monitor real-time intracellular signaling (e.g., cAMP modulation via GPCRs) .

- Knockout models (CRISPR/Cas9) confirm on-target effects by comparing wild-type vs. receptor-deficient cells .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step of the synthesis?

- Side reactions : Competing elimination (e.g., Hofmann degradation) can occur if bases like NaH are used. Switching to milder bases (e.g., K2CO3) or lower temperatures mitigates this .

- Moisture sensitivity : Use anhydrous solvents and Schlenk-line techniques for moisture-sensitive intermediates (e.g., Grignard reagents) .

- Catalyst poisoning : Impurities in Pd catalysts (e.g., Pd(OAc)₂) reduce efficiency. Pre-activation with ligands (XPhos) or filtration through Celite improves performance .

Q. What are best practices for handling discrepancies between computational predictions and experimental bioactivity data?

- Re-evaluate force fields : Adjust partial charges in docking simulations to better reflect electron-withdrawing/donating effects of substituents .

- Validate binding modes : Use alanine scanning mutagenesis to confirm critical residues in the target protein .

- Solvent effects : Account for aqueous vs. DMSO solubility in assays, as aggregation can falsely reduce apparent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.